Urinary Metabolite Abundance: Hydroxy Moxonidine (M3) vs. Dehydrogenated Moxonidine (M1) and Dihydroxy Moxonidine (M4)
In human urinary metabolite profiling following a single 1 mg oral dose of [14C3]moxonidine, hydroxy moxonidine (M3) accounted for 0.9% of the administered dose, compared to 13.0% for dehydrogenated moxonidine (M1) and 1.9% for dihydroxy moxonidine (M4) [1].
| Evidence Dimension | Urinary recovery as percentage of administered dose |
|---|---|
| Target Compound Data | 0.9% |
| Comparator Or Baseline | Dehydrogenated moxonidine (M1): 13.0%; Dihydroxy moxonidine (M4): 1.9%; Parent moxonidine: most abundant component |
| Quantified Difference | Hydroxy moxonidine abundance is 14.4-fold lower than M1; 2.1-fold lower than M4 |
| Conditions | Healthy human subjects (n=4), single oral 1 mg [14C3]moxonidine dose, urine collected over 120 h, analysis by HPLC and LC-MS/MS [1] |
Why This Matters
Procurement of hydroxy moxonidine reference standard is essential for accurate quantification of this specific low-abundance metabolite in metabolic studies, as its 0.9% abundance falls below the typical 1% threshold for major metabolite designation but remains quantifiable with appropriate analytical sensitivity.
- [1] He MM, Abraham TL, Lindsay TJ, et al. Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metab Dispos. 2003;31(3):334-342. doi:10.1124/dmd.31.3.334 View Source
